molecular formula C8H9BaNO4S+2 B1505730 2-Acetamidobenzenesulfonic acid;barium(2+) CAS No. 6935-89-3

2-Acetamidobenzenesulfonic acid;barium(2+)

Katalognummer: B1505730
CAS-Nummer: 6935-89-3
Molekulargewicht: 352.56 g/mol
InChI-Schlüssel: GEKOVPRHJUIFNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamidobenzenesulfonic acid;barium(2+) is a chemical compound listed in the PubChem database, which is a public chemical database at the National Library of Medicine. This compound is part of a vast collection of chemical information that serves the scientific community by providing data on chemical properties, structures, and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidobenzenesulfonic acid;barium(2+) involves several steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:

Industrial Production Methods

Industrial production of 2-Acetamidobenzenesulfonic acid;barium(2+) typically involves scaling up the laboratory synthesis methods to produce larger quantities. This can include:

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamidobenzenesulfonic acid;barium(2+) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Wissenschaftliche Forschungsanwendungen

2-Acetamidobenzenesulfonic acid;barium(2+) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Acetamidobenzenesulfonic acid;barium(2+) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or activate specific receptors, leading to changes in cellular processes .

Eigenschaften

CAS-Nummer

6935-89-3

Molekularformel

C8H9BaNO4S+2

Molekulargewicht

352.56 g/mol

IUPAC-Name

2-acetamidobenzenesulfonic acid;barium(2+)

InChI

InChI=1S/C8H9NO4S.Ba/c1-6(10)9-7-4-2-3-5-8(7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+2

InChI-Schlüssel

GEKOVPRHJUIFNF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)O.[Ba+2]

Kanonische SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)O.[Ba+2]

6935-89-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.